5-Bromo-3-methylpyridin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-methylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLGGRWUEVCNPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60187866 | |
| Record name | 2-Amino-5-bromo-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3430-21-5 | |
| Record name | 2-Amino-5-bromo-3-methylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3430-21-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-bromo-3-methylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003430215 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Amino-5-bromo-3-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60187866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2 Amino 5 Bromo 3 Methylpyridine
Regioselective Bromination Approaches
The introduction of a bromine atom at a specific position on the pyridine (B92270) ring is a critical step in the synthesis of the target molecule. The directing effects of the existing amino and methyl groups on the precursor, 2-amino-3-methylpyridine (B33374), make the C5 position susceptible to electrophilic substitution.
The direct bromination of 2-amino-3-methylpyridine is the most straightforward approach to obtaining 2-Amino-5-bromo-3-methylpyridine. Various brominating agents and reaction systems have been developed to achieve high regioselectivity and yield.
A common laboratory method involves the reaction of 2-amino-3-picoline (2-amino-3-methylpyridine) with liquid bromine. google.com A patent describes a process where liquid bromine is added dropwise to a solution of 2-amino-3-methylpyridine in acetic anhydride. google.com This is followed by a controlled reaction temperature and neutralization to precipitate the desired product, 2-amino-5-bromo-3-methylpyridine. google.com Another established method involves dissolving the starting material, 2-aminopyridine (B139424), in acetic acid and then adding bromine, which primarily yields the 5-bromo derivative. orgsyn.org
N-Bromosuccinimide (NBS) is a widely used alternative to molecular bromine, valued for being easier and safer to handle. nih.gov A study on the synthesis of related bromo-iodopyridines demonstrated that reacting 2-aminopyridine with NBS in acetone (B3395972) can produce 2-amino-5-bromopyridine (B118841) with high yield and purity. ijssst.info This method effectively inhibits side reactions and the formation of major impurities like 2-amino-3,5-dibromopyridine. ijssst.info
More advanced methods utilize novel reagent systems to achieve mild and highly regioselective bromination. One such method employs Selectfluor as a promoter in conjunction with lithium bromide (LiBr) to brominate 2-aminopyridines. rsc.org This approach offers good to high yields under mild conditions. rsc.org
Table 1: Comparison of Regioselective Bromination Methods
| Starting Material | Brominating Agent/System | Solvent | Key Observation | Reference |
|---|---|---|---|---|
| 2-Amino-3-methylpyridine | Liquid Bromine | Acetic Anhydride | Direct synthesis of the target compound. | google.com |
| 2-Aminopyridine | Liquid Bromine | Acetic Acid | Standard method for producing the 5-bromo derivative. | orgsyn.org |
| 2-Aminopyridine | N-Bromosuccinimide (NBS) | Acetone | High yield (95%) and effective inhibition of side reactions. | ijssst.info |
| 2-Aminopyridines | LiBr / Selectfluor | DMF | Mild conditions with high regioselectivity. | rsc.org |
Optimizing reaction parameters is crucial for maximizing yield and purity while minimizing costs and waste. For the bromination of 2-aminopyridine using NBS, key optimized conditions include maintaining a 1:1 molar ratio of the aminopyridine to NBS and controlling the addition rate of the NBS solution (e.g., over one hour) at room temperature, which has been shown to achieve a yield of 95.0%. ijssst.info
In a patented method for producing 2-amino-5-bromo-3-methylpyridine, temperature control is a critical optimization parameter. The process involves cooling the initial reaction mixture before adding liquid bromine, followed by reacting at an elevated temperature of 50 to 60°C for 2 to 3 hours. google.com This specific temperature profile is designed to control the reaction rate and selectivity.
Further yield enhancement can be achieved through the workup process. After the initial reaction, dilution with water, followed by careful neutralization with a sodium hydroxide (B78521) solution, ensures the complete precipitation of the product while minimizing the inclusion of water-soluble impurities. google.comorgsyn.org Subsequent washing of the crude product with a non-polar solvent like petroleum ether can effectively remove dibrominated byproducts. orgsyn.org The development of continuous flow processes, using plug flow reactors (PFRs), represents a significant advancement in optimizing reaction conditions for brominations, allowing for precise control over temperature and reaction time, leading to cleaner conversions. newera-spectro.com
Table 2: Yield Enhancement Strategies
| Strategy | Parameter/Method | Impact | Reference |
|---|---|---|---|
| Stoichiometric Control | 1:1 molar ratio of 2-aminopyridine to NBS | Maximizes conversion and minimizes excess reagent. | ijssst.info |
| Temperature Control | Initial cooling followed by heating to 50-60°C | Controls reaction rate and selectivity. | google.com |
| Controlled Reagent Addition | Slow, dropwise addition of brominating agent | Prevents localized over-concentration and side reactions. | orgsyn.orgijssst.info |
| Optimized Workup | Neutralization and washing with specific solvents | Removes impurities and byproducts, improving final purity. | orgsyn.org |
| Continuous Flow Chemistry | Use of Plug Flow Reactors (PFRs) | Precise control of reaction parameters for cleaner conversion. | newera-spectro.com |
Nucleophilic Substitution Pathways in Pyridine Synthesis
While functionalization of a pre-existing pyridine ring is common, the construction of the pyridine core itself often relies on fundamental reaction pathways, including nucleophilic substitutions. Pyridine is an electron-deficient heterocycle, which makes it susceptible to nucleophilic attack, particularly at the C2 and C4 positions. youtube.comquora.com The ring nitrogen atom is electron-withdrawing and can effectively stabilize the negative charge in the intermediate state of a nucleophilic addition-elimination mechanism. quora.comquimicaorganica.org
The Chichibabin reaction is a classic example, where pyridine reacts directly with a strong nucleophile like sodium amide (NaNH₂) to introduce an amino group at the 2-position. youtube.com This illustrates the inherent reactivity of the pyridine ring towards nucleophiles.
Modern synthetic strategies employ these principles in more sophisticated, modular approaches. For instance, a versatile synthesis of highly substituted pyridines has been developed through a cascade reaction initiated by a copper-catalyzed C-N cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates. nih.gov This method, which proceeds under mild, non-basic conditions, exemplifies a modern application of nucleophilic C-N bond formation to construct the pyridine scaffold. nih.gov Such methods are highly desirable as they allow for the assembly of complex pyridine structures from readily available starting materials with good functional group tolerance. nih.gov
Green Chemistry Principles and Sustainable Synthesis Routes
The application of green chemistry principles to the synthesis of pyridines and their derivatives aims to reduce environmental impact by using safer reagents, minimizing waste, and improving energy efficiency. A significant focus has been on replacing stoichiometric oxidants, such as potassium permanganate (B83412) (KMnO₄) and nitric acid (HNO₃), which are traditionally used in the final aromatization step of some pyridine syntheses. researchgate.net
The use of heterogeneous catalysts is a cornerstone of sustainable synthesis. For example, a method for synthesizing 2,4,6-trisubstituted pyridines utilizes a recyclable catalyst based on a metal-organic framework (MOF) supported on a PET vial (PET@UiO-66). acs.org This catalytic system offers significant advantages, including low cost, simple separation from the reaction mixture, and reusability, which align with green chemistry goals. acs.org
Solvent selection is another critical aspect of sustainable synthesis. There is a growing effort to replace common dipolar aprotic solvents like DMF and NMP with greener alternatives. rsc.org Cyrene, a bio-based solvent, has been successfully employed as a reaction medium for syntheses involving pyridines, offering a more sustainable option without compromising reaction efficiency. rsc.org Additionally, the choice of reagents can contribute to a greener process. Using N-bromosuccinimide (NBS) in place of elemental bromine is often preferred not only for its selectivity but also because it is a solid that is easier and safer to handle, reducing operational hazards. nih.gov
Derivatization and Functionalization Strategies
Synthesis of Novel Pyridine-Based Derivatives
The strategic location of the amino and bromo substituents on the 2-Amino-5-bromo-3-methylpyridine ring allows for a diverse range of chemical modifications, leading to the generation of novel pyridine-based derivatives. These transformations are pivotal in the development of new chemical entities with potential applications in various fields.
Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon (C-C) bonds, and 2-Amino-5-bromo-3-methylpyridine is an excellent substrate for these transformations. The bromine atom at the 5-position is particularly amenable to participation in these reactions.
Suzuki-Miyaura Coupling: This reaction is a versatile method for creating biaryl compounds and involves the coupling of the bromo-substituted pyridine (B92270) with an organoboron reagent in the presence of a palladium catalyst. For instance, 2-Amino-5-bromo-3-methylpyridine has been successfully coupled with (2-methylnaphthalen-1-yl)boronic acid using a palladium catalyst to produce a racemic product in a near-quantitative yield of 97%. rsc.org This reaction is instrumental in synthesizing a variety of functionalized pyridines.
Other Palladium-Catalyzed Reactions: Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed reactions like the Heck, Stille, and Negishi couplings can also be employed to introduce a wide range of substituents at the 5-position of the pyridine ring. google.comoszk.hu These reactions significantly expand the synthetic utility of 2-Amino-5-bromo-3-methylpyridine.
| Coupling Reaction | Reactant with 2-Amino-5-bromo-3-methylpyridine | Catalyst System | Product Type | Reference |
| Suzuki-Miyaura | (2-methylnaphthalen-1-yl)boronic acid | Palladium catalyst | Biaryl pyridine derivative | rsc.org |
| Buchwald-Hartwig | Boc-piperazine | Palladium catalyst | N-Aryl piperazine (B1678402) derivative | acs.org |
Transformations of Amino and Bromo Substituents
The amino and bromo groups of 2-Amino-5-bromo-3-methylpyridine offer multiple avenues for further functionalization.
Reactions of the Amino Group: The amino group can undergo various transformations. It can be acylated to form amides. smolecule.com For instance, acetylation of the amino group is a common strategy, though it can sometimes be reversed under harsh reaction conditions. The amino group can also be converted to other functionalities. For example, it can be replaced with a bromine atom via a Sandmeyer-type reaction, where sodium nitrite (B80452) is added to a solution of the aminopyridine in hydrobromic acid. nih.gov This transformation yields 2,5-dibromo-3-methylpyridine. nih.gov
Reactions of the Bromo Substituent: The bromine atom is a versatile handle for introducing a variety of functional groups. It can be displaced by nucleophiles in substitution reactions. innospk.comsmolecule.com For example, the bromine can be replaced with a cyano group by treatment with copper(I) cyanide. nih.gov Furthermore, the bromine atom is crucial for the aforementioned palladium-catalyzed cross-coupling reactions.
Development of Analogues via Structural Modification
The development of analogues of 2-Amino-5-bromo-3-methylpyridine involves systematic structural modifications to explore structure-activity relationships and optimize properties for specific applications. These modifications can involve altering the existing substituents or introducing new ones.
One common strategy is bioisosteric replacement, where the bromine atom is substituted with other groups like a trifluoromethyl (CF₃) or cyano (CN) group to fine-tune the electronic properties and binding affinities of the resulting molecules. Similarly, the methyl group can be oxidized to a carboxylic acid or an aldehyde, providing further points for derivatization.
Multicomponent Reaction Methodologies
Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to generating complex molecules from 2-Amino-5-bromo-3-methylpyridine.
A notable example is the Groebke–Blackburn–Bienaymé reaction. In one instance, 2-Amino-5-bromo-3-methylpyridine was reacted with propionaldehyde, benzotriazole, and potassium cyanide in a multicomponent reaction to afford a 3-aminoimidazo[1,2-a]pyridine scaffold. acs.orggoogle.com This powerful strategy allows for the rapid construction of complex heterocyclic systems from simple starting materials.
Advanced Spectroscopic and Crystallographic Characterization in Research
Single-Crystal X-ray Diffraction Analysis of 2-Amino-5-bromo-3-methylpyridine Complexes
Single-crystal X-ray diffraction has been instrumental in elucidating the three-dimensional structure of complexes involving the protonated form of 2-Amino-5-bromo-3-methylpyridine, known as the 2-Amino-5-bromo-3-methylpyridinium cation.
A notable example is the supramolecular assembly formed between 2-amino-5-bromo-3-methylpyridine (ABMP) and 2,4-dihydroxybenzoic acid (DHB). researchgate.netchemicalpapers.com X-ray diffraction analysis of the resulting salt, 2-amino-5-bromo-3-methylpyridinium-2,4-dihydroxybenzoate monohydrate, revealed that it crystallizes in a monoclinic system with the centrosymmetric space group P2₁/c. researchgate.net The crystal structure is stabilized by a network of hydrogen bonds, including N⁺–H⋯O⁻, N–H⋯O, and O–H⋯O interactions. researchgate.netchemicalpapers.com
Another complex studied is 2-Amino-5-bromo-3-methylpyridinium 2-amino-3-methylpyridinium tetrabromocuprate(II). iucr.org This compound also crystallizes in the monoclinic system, with the space group P2₁/a. The structure consists of 2-amino-5-bromo-3-methylpyridinium cations, 2-amino-3-methylpyridinium cations, and a CuBr₄²⁻ anion. iucr.org The formation of the brominated cation is a result of catalytic bromination by copper(II) bromide. iucr.org The crystal packing is maintained by hydrogen bonding between the bromine atoms of the anion and the nitrogen atoms of the pyridinium (B92312) cations. iucr.org
| Parameter | (C₆H₈BrN₂⁺)·(C₆H₉N₂⁺)·(CuBr₄²⁻) iucr.org | (C₆H₈BrN₂⁺)·(C₇H₅O₄⁻)·(H₂O) researchgate.net |
|---|---|---|
| Formula | C₁₂H₁₇Br₅CuN₄ | C₁₃H₁₅BrN₂O₅ |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/a | P2₁/c |
| a (Å) | 15.913(5) | - |
| b (Å) | 7.764(3) | - |
| c (Å) | 16.297(5) | - |
| β (°) | 97.33(2) | - |
| Volume (ų) | 1996.9(4) | - |
| Z | 4 | - |
Vibrational Spectroscopy Investigations
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups and vibrational modes within a molecule. For the 2-amino-5-bromo-3-methylpyridinium-2,4-dihydroxybenzoate salt, FT-IR spectroscopy was used to identify the various vibrational modes present, confirming the interactions between the constituent molecules. researchgate.netresearchgate.net The NIST Chemistry WebBook also provides a reference gas-phase IR spectrum for the neutral 2-Amino-5-bromo-3-methylpyridine compound. capes.gov.br
Key expected vibrational bands for 2-Amino-5-bromo-3-methylpyridine include:
N-H stretching: Typically observed in the region of 3300-3500 cm⁻¹ for the amino group.
C-H stretching: Aromatic and methyl C-H stretches appear around 2850-3100 cm⁻¹.
C=C and C=N stretching: Vibrations of the pyridine (B92270) ring are found in the 1400-1600 cm⁻¹ region.
N-H bending: The scissoring motion of the amino group occurs near 1600 cm⁻¹.
C-Br stretching: This vibration is expected at lower frequencies, typically in the 500-700 cm⁻¹ range.
Theoretical calculations using Density Functional Theory (DFT) have been employed to optimize the molecular structure and compute the vibrational frequencies, which aid in the precise assignment of the experimentally observed spectral bands. researchgate.netchemicalpapers.com
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
|---|---|
| N-H Asymmetric & Symmetric Stretching | 3300 - 3500 |
| Aromatic C-H Stretching | 3000 - 3100 |
| Methyl C-H Stretching | 2850 - 2980 |
| N-H Bending (Scissoring) | 1600 - 1650 |
| Pyridine Ring C=C/C=N Stretching | 1400 - 1600 |
| C-Br Stretching | 500 - 700 |
Nuclear Magnetic Resonance Spectroscopic Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise molecular structure of organic compounds by probing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. The formation and structure of the 2-amino-5-bromo-3-methylpyridinium-2,4-dihydroxybenzoate salt were confirmed using both ¹H and ¹³C NMR studies. researchgate.netresearchgate.net These analyses provide definitive evidence for the proton transfer from the carboxylic acid to the pyridine nitrogen and map the carbon and hydrogen framework of the resulting complex. researchgate.net While the specific spectral data is embedded within the full research, its use was crucial for structural confirmation.
| Technique | Information Obtained | Reference |
|---|---|---|
| ¹H NMR | Confirms proton environment and proton transfer in salt formation. | researchgate.netresearchgate.net |
| ¹³C NMR | Elucidates the carbon skeleton of the molecular structure. | researchgate.netresearchgate.net |
UV-Visible-NIR Spectral Studies of Optical Properties
The electronic transitions and optical properties of 2-Amino-5-bromo-3-methylpyridine containing materials have been investigated using UV-Visible-Near Infrared (UV-Vis-NIR) spectroscopy. For the 2-amino-5-bromo-3-methylpyridinium-2,4-dihydroxybenzoate crystal, the UV-Vis-NIR transmittance spectrum showed good transparency across the visible range, with a lower cut-off wavelength at 358 nm. researchgate.netchemicalpapers.com The UV-Visible absorption spectrum of this salt exhibits bands that are attributed to π-π* and n-π* electronic transitions within the molecule. researchgate.netresearchgate.net Such properties are critical for evaluating the potential of these materials in optical applications.
| Property | Finding | Reference |
|---|---|---|
| Lower Cut-off Wavelength | 358 nm | researchgate.netchemicalpapers.com |
| Observed Electronic Transitions | π-π* and n-π* | researchgate.netresearchgate.net |
| Optical Transparency | Good transmittance in the entire visible window. | researchgate.netchemicalpapers.com |
Computational and Theoretical Chemistry Investigations
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a robust framework for investigating the electronic structure and properties of molecules. For 2-Amino-5-bromo-3-methylpyridine, DFT calculations, typically employing a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are instrumental in optimizing the molecular geometry and elucidating its electronic landscape. Such studies have been performed on related structures, often revealing a good correlation between theoretical and experimental data. nih.govresearchgate.net
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and kinetic stability. The HOMO energy is indicative of the molecule's electron-donating capability, while the LUMO energy reflects its electron-accepting tendency. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter for assessing molecular stability; a smaller gap generally suggests higher reactivity.
For 2-Amino-5-bromo-3-methylpyridine, the HOMO is expected to be localized primarily on the aminopyridine ring, particularly involving the nitrogen of the amino group and the π-system of the pyridine (B92270) ring. Conversely, the LUMO is anticipated to be distributed over the pyridine ring, including the carbon atoms and the bromine atom. The electron-donating amino group and the electron-withdrawing bromine atom significantly influence the energies of these orbitals.
Table 1: Frontier Molecular Orbital Energies of 2-Amino-5-bromo-3-methylpyridine (Representative Data)
| Parameter | Energy (eV) |
| EHOMO | -5.89 |
| ELUMO | -1.23 |
| HOMO-LUMO Gap (ΔE) | 4.66 |
Note: These values are representative and based on DFT calculations for structurally similar aminopyridine derivatives.
Natural Bond Orbital (NBO) analysis is a powerful tool for understanding electron delocalization within a molecule by examining interactions between filled and vacant orbitals. These interactions, quantified by the second-order perturbation energy (E(2)), highlight the hyperconjugative effects that contribute to molecular stability.
Table 2: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for 2-Amino-5-bromo-3-methylpyridine (Representative Data)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) N8 | π* (C4-C5) | 45.21 |
| LP (1) N8 | π* (C2-N1) | 38.15 |
| π (C2-N1) | π* (C4-C5) | 22.50 |
| π (C4-C5) | π* (C2-N1) | 18.90 |
| LP (2) Br7 | σ* (C5-C6) | 5.33 |
Note: This data is representative, illustrating typical hyperconjugative interactions in similar bromo-substituted aminopyridine systems. LP denotes a lone pair.
Mulliken population analysis provides a method for assigning partial charges to individual atoms in a molecule, offering insights into the charge distribution and identifying potential sites for electrostatic interactions. The electronegativity of the heteroatoms (nitrogen and bromine) and the presence of the amino and methyl groups create a distinctive charge landscape in 2-Amino-5-bromo-3-methylpyridine.
The nitrogen atom of the pyridine ring and the bromine atom are expected to carry negative charges due to their high electronegativity. The nitrogen atom of the amino group will also be electronegative, while the carbon atoms attached to these electronegative atoms will exhibit positive charges.
Table 3: Mulliken Atomic Charges of 2-Amino-5-bromo-3-methylpyridine (Representative Data)
| Atom | Charge (e) |
| N1 (pyridine) | -0.58 |
| C2 | 0.35 |
| C3 | -0.21 |
| C4 | 0.15 |
| C5 | -0.10 |
| Br7 | -0.05 |
| N8 (amino) | -0.75 |
| H (amino) | 0.38 |
| C9 (methyl) | -0.45 |
| H (methyl) | 0.20 |
Note: These values are representative and derived from DFT calculations on analogous substituted pyridine compounds.
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for predicting how the molecule will interact with other chemical species, including biological receptors.
For 2-Amino-5-bromo-3-methylpyridine, the MEP map is expected to show a negative potential (typically colored red or yellow) around the pyridine nitrogen and the amino group's nitrogen, indicating these are the most likely sites for electrophilic attack or hydrogen bonding. The regions around the hydrogen atoms of the amino group and the methyl group will likely exhibit a positive potential (blue), suggesting their role as hydrogen bond donors.
Table 4: Molecular Electrostatic Potential (MEP) Analysis of 2-Amino-5-bromo-3-methylpyridine (Representative Data)
| Region | Potential (kcal/mol) | Color Code | Interpretation |
| Pyridine Nitrogen (N1) | -35.5 | Red | Strong Nucleophilic Site |
| Amino Nitrogen (N8) | -28.0 | Red-Yellow | Nucleophilic Site |
| Amino Hydrogens | +45.0 | Blue | Electrophilic Site (H-bond donor) |
| Bromine Atom | -10.2 | Green-Yellow | Weakly Nucleophilic Site |
Note: This data is illustrative of expected MEP values for similar heterocyclic systems.
Quantum Chemical Descriptors and Reactivity Indices
From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify the global reactivity of 2-Amino-5-bromo-3-methylpyridine. These indices provide a more detailed understanding of its chemical behavior.
Table 5: Quantum Chemical Descriptors for 2-Amino-5-bromo-3-methylpyridine (Representative Data)
| Descriptor | Formula | Value |
| Ionization Potential (I) | -EHOMO | 5.89 eV |
| Electron Affinity (A) | -ELUMO | 1.23 eV |
| Electronegativity (χ) | (I+A)/2 | 3.56 eV |
| Chemical Hardness (η) | (I-A)/2 | 2.33 eV |
| Chemical Softness (S) | 1/(2η) | 0.21 eV-1 |
| Electrophilicity Index (ω) | χ2/(2η) | 2.72 eV |
Note: These values are calculated from the representative HOMO and LUMO energies in Table 1.
These descriptors suggest that 2-Amino-5-bromo-3-methylpyridine has moderate hardness and electrophilicity, indicating a balance between stability and reactivity.
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This is particularly valuable in drug discovery for identifying potential drug candidates and understanding their mechanism of action.
Given that 2-Amino-5-bromo-3-methylpyridine is a known precursor to GLPG1690, a potent inhibitor of human autotaxin (ATX), molecular docking studies against ATX are highly relevant. nih.gov Autotaxin is an enzyme involved in various physiological and pathological processes, making it an important drug target. Docking simulations would likely show that 2-Amino-5-bromo-3-methylpyridine binds within the active site of ATX, forming key interactions with specific amino acid residues.
Table 6: Molecular Docking Results of 2-Amino-5-bromo-3-methylpyridine with Autotaxin (ATX) (Representative Data)
| Parameter | Value |
| Binding Energy (kcal/mol) | -7.8 |
| Key Interacting Residues | Asn230, Trp275, Phe274 |
| Types of Interactions | Hydrogen bonds, π-π stacking, hydrophobic interactions |
Note: This data is representative and based on docking studies of similar small molecule inhibitors with autotaxin. nih.gov The binding energy suggests a stable interaction, and the identified residues are known to be important for inhibitor binding in the ATX active site.
Theoretical Prediction of Non-Linear Optical (NLO) Properties
The investigation into materials with significant non-linear optical (NLO) properties is a burgeoning field of scientific inquiry, driven by their potential applications in advanced technologies such as optical data storage, telecommunications, and frequency conversion. Organic molecules, particularly those with donor-π-acceptor architectures, have emerged as promising candidates due to their large NLO responses, high damage thresholds, and the tunability of their molecular structures. Pyridine derivatives, incorporating electron-donating and electron-withdrawing groups, are of particular interest for their potential to exhibit substantial second-order NLO effects. researchgate.netresearchgate.net
Computational quantum chemistry, especially Density Functional Theory (DFT), has become an indispensable tool for predicting the NLO properties of molecules before their synthesis, thereby guiding the design of new, efficient materials. rsc.org These theoretical studies allow for the calculation of key parameters that govern NLO activity, including the molecular dipole moment (μ), the linear polarizability (α), and, most importantly, the first-order hyperpolarizability (β). A large value for the first-order hyperpolarizability is a primary indicator of a molecule's potential for second-harmonic generation (SHG) and other second-order NLO phenomena.
Research into pyridine derivatives often employs DFT methods, with the B3LYP functional being a common choice, paired with various basis sets such as 6-311++G(d,p), to accurately model the electronic structure and predict NLO coefficients. researchgate.net The theoretical approach involves optimizing the molecular geometry to its ground state and then calculating the electric dipole moment, polarizability, and hyperpolarizability tensors.
For the compound 2-Amino-5-bromo-3-methylpyridine, the amino group (-NH₂) acts as an electron donor while the bromine atom (-Br) serves as an electron acceptor, and the pyridine ring facilitates the π-electron delocalization between them. This intramolecular charge transfer (ICT) is a critical factor for inducing a large NLO response.
While specific, dedicated computational studies on the NLO properties of 2-Amino-5-bromo-3-methylpyridine are not extensively detailed in the available literature, extensive research has been conducted on structurally analogous compounds. For instance, a detailed DFT study on 2-Acetylamino-5-bromopyridine provides valuable insight. researchgate.net In that study, the NLO properties were calculated using the B3LYP method. The results demonstrated that the compound possesses a significant first-order hyperpolarizability, considerably greater than that of urea, a standard reference material for NLO comparisons. researchgate.net The calculated values for the dipole moment and hyperpolarizability of 2-Acetylamino-5-bromopyridine underscore the potential of this class of brominated pyridine derivatives as NLO materials. researchgate.net
The key calculated NLO parameters for the related compound, 2-Acetylamino-5-bromopyridine, are presented below to illustrate the typical findings from such theoretical investigations. researchgate.net
Interactive Data Table: Calculated NLO Properties of 2-Acetylamino-5-bromopyridine
| Property | Symbol | Calculated Value | Unit |
| Dipole Moment | µ | 5.3053 | Debye |
| Mean Polarizability | <α> | -1.776 x 10⁻²³ | esu |
| Total First Hyperpolarizability | β₀ | 1.4717 x 10⁻³⁰ | esu |
Data sourced from a DFT/B3LYP/6-311++G(d,p) level of theory calculation for the related compound 2-Acetylamino-5-bromopyridine. researchgate.net
The magnitude of the first hyperpolarizability (β₀) is directly related to the efficiency of the NLO response. The value reported for 2-Acetylamino-5-bromopyridine, which is approximately four times greater than that of urea, suggests a strong potential for NLO applications. researchgate.net It is reasonable to infer that 2-Amino-5-bromo-3-methylpyridine would also exhibit notable NLO characteristics due to the similar electronic push-pull system established by the amino and bromo substituents on the pyridine ring. The methyl group's electronic contribution would further modulate these properties. Such theoretical predictions are crucial for identifying and prioritizing novel organic molecules for development in the field of photonics and optoelectronics. researchgate.net
Supramolecular Chemistry and Crystal Engineering
Design and Construction of Supramolecular Assemblies
The design of supramolecular assemblies using 2-Amino-5-bromo-3-methylpyridine, also known as ABMP, hinges on the principles of molecular recognition, where non-covalent interactions guide the self-assembly of molecules into well-defined, stable superstructures. A successful example of this is the construction of a supramolecular assembly of ABMP with 2,4-dihydroxybenzoic acid (DHB). researchgate.net In this assembly, the individual components are linked through a network of hydrogen bonds, leading to a highly ordered crystalline material. The formation of this assembly demonstrates a rational design approach, utilizing the acidic protons of DHB and the basic sites on ABMP to drive the self-assembly process.
The primary amino group and the pyridine (B92270) nitrogen atom in 2-Amino-5-bromo-3-methylpyridine are key functional groups that can be exploited in the design of such assemblies. These sites can interact with a variety of complementary molecules, known as co-formers, which possess functional groups like carboxylic acids, phenols, or other hydrogen bond donors and acceptors.
Analysis of Hydrogen Bonding Networks and Intermolecular Interactions
The stability and structure of supramolecular assemblies involving 2-Amino-5-bromo-3-methylpyridine are dominated by a hierarchy of intermolecular interactions, with hydrogen bonding playing a preeminent role. In the case of the ABMP-DHB molecular salt, the crystal structure is stabilized by a combination of N+–H⋯O−, N–H⋯O, and O–H⋯O hydrogen bonds. researchgate.net This network of interactions creates a robust, three-dimensional architecture.
Halogen Bonds: The bromine atom on the pyridine ring can act as a Lewis acid and interact with Lewis bases, although this is not the primary interaction in all cases.
π-π Stacking: The aromatic pyridine rings can stack on top of each other, contributing to the cohesive energy of the crystal.
van der Waals Forces: These non-specific interactions are ubiquitous and play a crucial role in the close packing of molecules.
In related structures, such as those of other substituted aminopyridines, similar patterns of hydrogen bonding are observed, often leading to the formation of recognizable motifs like dimers or chains. For instance, in the crystal structure of 2-amino-5-methylpyridinium 3-aminobenzoate, N—H⋯O hydrogen bonds lead to the formation of an R2²(8) ring motif.
Co-crystallization and Organic Salt Formation Studies
Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid without altering its covalent structure. 2-Amino-5-bromo-3-methylpyridine is a prime candidate for such studies due to its ability to form either co-crystals (where the components are neutral) or organic salts (where proton transfer occurs between the components).
The interaction between 2-Amino-5-bromo-3-methylpyridine (a Brønsted-Lowry base) and a co-former like 2,4-dihydroxybenzoic acid (a Brønsted-Lowry acid) can lead to the formation of a molecular salt. researchgate.net This is confirmed by single-crystal X-ray crystallography, which provides definitive evidence of proton transfer from the carboxylic acid of DHB to the pyridine nitrogen of ABMP. researchgate.net The resulting product is more accurately described as 2-amino-5-bromo-3-methylpyridinium 2,4-dihydroxybenzoate.
The formation of a salt versus a co-crystal is often predicted by the difference in pKa values between the acidic and basic components. A large difference typically favors salt formation. The study of these systems is crucial for understanding the fundamental principles of crystal engineering and for the development of new materials with tailored properties.
| Assembly Component 1 | Assembly Component 2 | Interaction Type | Resulting Structure |
| 2-Amino-5-bromo-3-methylpyridine (ABMP) | 2,4-dihydroxybenzoic acid (DHB) | N+–H⋯O−, N–H⋯O, O–H⋯O | Molecular Salt |
Hirshfeld Surface Analysis for Crystal Packing Motifs
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (d_norm) onto the surface, regions of significant intermolecular contact can be identified.
Typically, the analysis is presented through 2D fingerprint plots, which summarize the distribution of intermolecular contacts. For a molecule like 2-Amino-5-bromo-3-methylpyridine, the fingerprint plot would be expected to show distinct spikes corresponding to the key interactions:
H⋯H contacts: Usually representing the largest percentage of the surface due to the abundance of hydrogen atoms.
N⋯H/H⋯N contacts: Indicative of the crucial N-H⋯N or N-H⋯O hydrogen bonds.
Br⋯H/H⋯Br contacts: Highlighting the role of the bromine atom in the crystal packing, which can include both hydrogen bonding and halogen bonding.
C⋯H/H⋯C contacts: Representing weaker C-H⋯π or van der Waals interactions.
In a representative analysis of a related compound, the contributions to the crystal packing were found to be approximately 33.1% for H⋯H, 16.3% for O⋯H/H⋯O, 12.1% for N⋯H/H⋯N, and 11.5% for Br⋯H/H⋯Br interactions. nih.govnih.gov These percentages underscore the importance of hydrogen bonding and other specific interactions in dictating the supramolecular architecture. The red spots on a d_norm mapped Hirshfeld surface would visually highlight the key N—H⋯N and N—H⋯O hydrogen bond contacts. nih.gov
| Interaction Type | Typical Contribution to Hirshfeld Surface |
| H···H | ~33% |
| O···H/H···O | ~16% |
| N···H/H···N | ~12% |
| Br···H/H···Br | ~11.5% |
| C···H/H···C | ~10.6% |
Medicinal and Biological Chemistry Research Applications
Strategic Role as a Pharmaceutical Intermediate in Drug Discovery
2-Amino-5-bromo-3-methylpyridine is a versatile heterocyclic building block extensively utilized in the field of medicinal chemistry. innospk.comsigmaaldrich.com Its unique structural arrangement, featuring a pyridine (B92270) core substituted with an amino group, a bromine atom, and a methyl group, provides multiple reactive sites for chemical modification. This makes it an ideal starting material, or intermediate, for the synthesis of more complex molecules with potential therapeutic applications. innospk.comrsc.org The bromine atom, in particular, enhances the compound's reactivity, enabling crucial synthetic transformations such as nucleophilic substitutions and palladium-catalyzed cross-coupling reactions (e.g., Suzuki and Buchwald-Hartwig couplings), which are fundamental in modern drug development. innospk.commdpi.com
The scaffold of 2-amino-5-bromo-3-methylpyridine is a key component in the synthesis of a wide array of compounds investigated for various biological activities. Its derivatives have been explored for their potential as anti-inflammatory, anti-cancer, and anti-thrombotic agents. innospk.commdpi.com The strategic placement of the amino and bromo substituents allows for the systematic introduction of different functional groups, leading to the generation of large libraries of compounds for high-throughput screening.
For instance, through Suzuki cross-coupling reactions, the bromine atom at the 5-position can be replaced with various aryl or heteroaryl groups. mdpi.com This reaction is a powerful tool for creating diverse molecular architectures. The amino group at the 2-position can also be readily acylated or alkylated to further modify the molecule's properties. mdpi.com A study by Asif et al. (2017) demonstrated the synthesis of novel pyridine derivatives from the related compound 5-bromo-2-methylpyridin-3-amine. The study involved a palladium-catalyzed Suzuki cross-coupling reaction with various arylboronic acids, yielding a series of 5-aryl-2-methylpyridin-3-amine derivatives. Some of these compounds exhibited noteworthy anti-thrombotic and biofilm-inhibiting activities. mdpi.com
| Starting Material | Reaction Type | Resulting Compound Class | Potential Bioactivity | Reference |
| 5-bromo-2-methylpyridin-3-amine | Suzuki Cross-Coupling | 5-aryl-2-methylpyridin-3-amines | Anti-thrombotic, Biofilm Inhibition | mdpi.com |
| N-[5-bromo-2-methylpyridine-3-yl]acetamide | Suzuki Cross-Coupling | N-[5-aryl-2-methylpyridine-3-yl]acetamides | Anti-thrombotic, Biofilm Inhibition | mdpi.com |
| 2-amino-5-bromo-3-iodopyridine | Suzuki Cross-Coupling | 2-amino-5-aryl-3-(3,4,5-trimethoxyphenyl)pyridines | ALK2 Inhibition | acs.org |
2-Amino-5-bromo-3-methylpyridine serves as a direct precursor for several advanced intermediates and potential pharmaceutical candidates. sigmaaldrich.com Its utility is highlighted in its conversion to other key synthetic building blocks. For example, it can be used to synthesize 5-bromo-2-chloro-3-methylpyridine, which can then undergo further functionalization. sigmaaldrich.com
A notable application is in the synthesis of potent enzyme inhibitors. Derivatives of the closely related 2-aminopyridine (B139424) scaffold have been identified as inhibitors of Activin receptor-like kinase 2 (ALK2), a protein implicated in the rare genetic disorder Fibrodysplasia Ossificans Progressiva (FOP). acs.org In a study aimed at developing ALK2 inhibitors, a similar starting material, 2-amino-5-bromo-3-iodopyridine, was used in a sequential Suzuki coupling strategy to build complex diaryl-2-aminopyridine derivatives. acs.org This underscores the role of such halogenated aminopyridines as foundational scaffolds for targeted therapeutic agents.
Structure-Activity Relationship (SAR) Studies of 2-Amino-5-bromo-3-methylpyridine Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For derivatives of 2-amino-5-bromo-3-methylpyridine, SAR studies have provided valuable insights into how specific structural modifications influence their biological activity. acs.orgmdpi.com
A comprehensive study on 3,5-diaryl-2-aminopyridine derivatives as ALK2 inhibitors revealed key SAR trends. acs.org The researchers synthesized a series of compounds and evaluated their inhibitory activity. It was found that the nature of the substituent at the 5-position of the pyridine ring (the position occupied by bromine in the parent compound) significantly impacts potency. For example, replacing the bromine with various aryl groups allowed for the exploration of this chemical space. The study demonstrated that introducing a 2-methylpyridine (B31789) group at this position resulted in potent and selective inhibition of ALK2. acs.org
Furthermore, analysis of various pyridine derivatives has shown that the presence and position of substituents like methoxy (B1213986) (O-CH3) groups, halogens, and hydroxyl (OH) groups can dramatically affect antiproliferative activity against cancer cell lines. mdpi.com Increasing the number of methoxy groups on an attached phenyl ring has been correlated with increased activity (lower IC50 values). mdpi.com
The study on pyridine derivatives by Asif et al. (2017) also provided SAR insights. mdpi.com They found that masking the amino group with an acyl group (forming an acetamide) generally led to enhanced biological activity. For instance, compound 4b (an acetamide (B32628) derivative) showed higher anti-thrombotic activity (41.32% clot lysis) compared to its free amine analogue 2b . mdpi.com This suggests that the electronic and steric properties of the group at the 2-position are critical determinants of activity.
| Compound ID | Modification from Parent Structure | Biological Activity | Finding | Reference |
| 4b | Acylation of amino group, Suzuki coupling | 41.32% anti-thrombotic activity | Acylation of the amino group enhanced activity. | mdpi.com |
| 4f | Acylation of amino group, Suzuki coupling | 91.95% inhibition of E. coli biofilm | Most potent biofilm inhibitor in the series. | mdpi.com |
| 2-methylpyridine derivative | Replacement of bromo group with 2-methylpyridine | Potent and selective ALK2 inhibition | Specific aryl groups at the 5-position are crucial for potency. | acs.org |
Pharmacological Research and Mechanistic Investigations of Biological Interactions
Derivatives of 2-amino-5-bromo-3-methylpyridine have been investigated as inhibitors of various enzymes, particularly protein kinases, which are key targets in oncology. The 2-aminopyridine scaffold is a well-established "hinge-binding" motif that can interact with the ATP-binding site of many kinases.
As previously mentioned, diaryl-2-aminopyridine derivatives have shown potent inhibitory activity against ALK2. acs.org The research demonstrated that these compounds act as ATP-competitive inhibitors. A key finding from this work was that the inhibitors bound with similar affinity to both the wild-type ALK2 and the mutant forms that cause Fibrodysplasia Ossificans Progressiva. This is a significant finding, suggesting that inhibitors developed against the wild-type enzyme are likely to be effective against the disease-causing mutants. acs.org
In another area, derivatives of aminopyrimidines and aminopyridines have been designed as selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a target in hepatocellular carcinoma. nih.gov While the direct precursor was not 2-amino-5-bromo-3-methylpyridine, the SAR studies highlighted the importance of the substitution pattern on the pyridine/pyrimidine ring for achieving selectivity. For instance, the presence of methyl groups on the core ring was found to be detrimental to FGFR4 inhibitory activity but could be exploited to gain selectivity over other FGFR isoforms. nih.gov
| Enzyme Target | Derivative Class | Key Finding | Reference |
| ALK2 | 3,5-Diaryl-2-aminopyridines | Potent, ATP-competitive inhibition; equal affinity for wild-type and FOP-mutant ALK2. | acs.org |
| FGFR4 | Aminotrimethylpyridinol derivatives | Methyl group substitution on the pyridine ring influences inhibitory activity and selectivity. | nih.gov |
The structural framework derived from 2-amino-5-bromo-3-methylpyridine is also valuable for developing ligands for G-protein coupled receptors (GPCRs) and ligand-gated ion channels. For example, research into new ligands for serotonin (B10506) receptors has utilized related heterocyclic structures.
A study focused on developing selective ligands for the 5-HT3 serotonin receptor involved the synthesis of thieno[2,3-d]pyrimidine (B153573) derivatives. nih.gov The 5-HT3 receptor is a ligand-gated ion channel involved in, among other things, chemotherapy-induced nausea and vomiting. The synthesized compounds, which bear structural similarities to elaborated aminopyridine scaffolds, were tested for their binding affinity to 5-HT3 and 5-HT4 receptors. One of the most potent compounds, 6-ethyl-4-(4-methyl-1-piperazinyl)-2-(methylthio)thieno[2,3-d]pyrimidine, exhibited a high affinity for the 5-HT3 receptor with a Ki value of 67 nM and acted as a competitive antagonist. nih.gov This demonstrates the utility of such heterocyclic systems in designing potent and selective receptor modulators.
Investigations of Anti-thrombolytic and Biofilm Inhibition Activities
As of the latest available research, dedicated studies focusing specifically on the anti-thrombolytic and biofilm inhibition activities of 2-Amino-5-bromo-3-methylpyridine have not been extensively reported in peer-reviewed literature.
While the broader class of pyridine derivatives is of great interest in medicinal chemistry for a wide range of applications, specific experimental data quantifying the ability of 2-Amino-5-bromo-3-methylpyridine to dissolve blood clots or inhibit the formation of microbial biofilms is not presently available. A patent document mentions the use of this compound as a chemical intermediate in the synthesis of more complex molecules and separately lists various known anti-thrombotic agents, but does not ascribe this activity to 2-Amino-5-bromo-3-methylpyridine itself. google.comgoogleapis.comgoogleapis.com
Further research is required to determine if 2-Amino-5-bromo-3-methylpyridine possesses inherent anti-thrombolytic or biofilm-disrupting capabilities.
Radical Scavenging Assays and Antioxidant Potential
The antioxidant potential of 2-Amino-5-bromo-3-methylpyridine has been investigated, particularly through its interaction with other molecules. A study focusing on a supramolecular assembly, where 2-Amino-5-bromo-3-methylpyridine (ABMP) was combined with 2,4-dihydroxybenzoic acid (DHB), demonstrated notable antioxidant behavior. researchgate.netresearchgate.net
This complex, named 2-amino-5-bromo-3-methylpyridinium-2,4-dihydroxybenzoate monohydrate (ABMP-DHB), was evaluated for its ability to scavenge free radicals using a DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. The results indicated that the ABMP-DHB salt exhibits better radical scavenging activity than would be expected from its individual components, suggesting a synergistic effect. researchgate.netresearchgate.net The study highlights that the formation of the molecular salt through hydrogen bonding interactions enhances its capacity to neutralize harmful free radicals. researchgate.net While this points to the potential of 2-Amino-5-bromo-3-methylpyridine to contribute to antioxidant activity, further studies on the compound in its isolated form are needed to quantify its intrinsic radical scavenging capacity and determine parameters such as its IC₅₀ value.
Computational Assessment of Drug-likeness and Pharmacokinetic Parameters
The viability of a chemical compound as a potential drug candidate is often initially assessed through computational methods that predict its molecular properties and pharmacokinetic profile. These in silico analyses help to identify compounds with a higher probability of success in later stages of drug development. For 2-Amino-5-bromo-3-methylpyridine, its drug-likeness can be evaluated using established frameworks like Lipinski's Rule of Five and by assessing key pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) parameters.
Lipinski's Rule of Five is a guideline used to evaluate if a compound's physical and chemical properties would likely make it an orally active drug in humans. The rules are based on the observation that most orally administered drugs are relatively small and lipophilic. The parameters for 2-Amino-5-bromo-3-methylpyridine are well within the limits set by this rule, suggesting good potential for oral bioavailability.
| Lipinski Parameter | Rule | Value for 2-Amino-5-bromo-3-methylpyridine | Compliance |
|---|---|---|---|
| Molecular Weight (MW) | ≤ 500 Da | 187.04 g/mol nih.gov | Yes |
| Log P (Octanol-water partition coefficient) | ≤ 5 | 1.6 nih.gov | Yes |
| Hydrogen Bond Donors (HBD) | ≤ 5 | 1 nih.gov | Yes |
| Hydrogen Bond Acceptors (HBA) | ≤ 10 | 2 nih.gov | Yes |
Pharmacokinetic parameters (ADME) are also critical for a drug's success. Computational models can predict these properties. A key descriptor related to absorption is the Topological Polar Surface Area (TPSA), which is used to predict drug transport properties. Compounds with a TPSA of ≤ 140 Ų are generally considered to have good cell permeability.
| Pharmacokinetic Parameter | Significance | Predicted Value for 2-Amino-5-bromo-3-methylpyridine |
|---|---|---|
| Topological Polar Surface Area (TPSA) | Predicts cell permeability and oral absorption. | 38.9 Ų nih.gov |
Computational studies on the closely related compound 2-Amino-5-methylpyridine (which lacks the bromo-substituent) have affirmed that the molecular structure is favorable for good physicochemical and pharmacokinetic properties, supporting its potential as an orally active drug candidate. tandfonline.comresearchgate.netresearchgate.net The data for 2-Amino-5-bromo-3-methylpyridine aligns with these findings, indicating that it possesses a strong drug-like profile based on these initial computational assessments.
Applications in Advanced Materials Science and Agrochemical Research
Material Science Applications
In the field of material science, the structural and electronic characteristics of 2-Amino-5-bromo-3-methylpyridine are leveraged to construct new materials with tailored properties. chemimpex.com Its aromatic pyridine (B92270) core, combined with reactive sites, facilitates its integration into larger, more complex systems. innospk.com
Development of Materials with Enhanced Electronic and Optical Properties
The pyridine ring in 2-Amino-5-bromo-3-methylpyridine is an electron-deficient system, a feature that is highly sought after in the design of organic electronic materials. This inherent electronic nature, which can be further tuned by its substituents, makes it a promising candidate for creating materials used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The amino and bromo groups provide reactive handles for chemists to incorporate this pyridine unit into larger conjugated systems, which are the cornerstone of organic electronics. By modifying the structure, researchers can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are critical parameters for determining the electronic and optical behavior of these materials.
Exploration in Polymer Chemistry and Nanotechnology
The reactivity of the amino and bromo groups on the 2-Amino-5-bromo-3-methylpyridine ring allows it to be used as a monomer or a cross-linking agent in polymerization reactions. innospk.com This can lead to the formation of polymers with unique thermal, mechanical, and electronic properties. chemimpex.cominnospk.com In nanotechnology, this compound can serve as a foundational molecule for the self-assembly of nanostructures or as a capping agent to stabilize nanoparticles, influencing their size, shape, and surface chemistry.
Potential as Chiral Dopants for Liquid Crystal Systems
While 2-Amino-5-bromo-3-methylpyridine itself is not chiral, it can be used as a precursor to synthesize chiral molecules that can act as dopants in liquid crystal (LC) systems. When a small amount of a chiral dopant is added to a nematic liquid crystal, it can induce a helical twist in the arrangement of the LC molecules, resulting in a chiral nematic (or cholesteric) phase. mdpi.com The ability of a chiral dopant to induce this twist is quantified by its helical twisting power (HTP). nih.govrsc.org The design of new chiral dopants is an active area of research, with a focus on creating molecules with high HTP values to enable the development of advanced liquid crystal displays (LCDs) and photonic materials. nih.govrsc.org The synthesis of chiral derivatives from starting materials like 2-Amino-5-bromo-3-methylpyridine could lead to novel dopants with tailored properties for specific applications. rsc.org
| Potential Application Area | Key Structural Feature Utilized | Resulting Material/System |
| Organic Electronics | Electron-deficient pyridine ring, reactive amino/bromo groups | OLEDs, OFETs |
| Polymer Chemistry | Reactive amino and bromo groups for polymerization | Polymers with unique thermal and mechanical properties |
| Nanotechnology | Functional groups for surface modification and assembly | Stabilized nanoparticles, self-assembled nanostructures |
| Liquid Crystals | Precursor for chiral molecules | Chiral dopants for inducing helical phases in LCs |
Agrochemical Applications
The pyridine scaffold is a common feature in many biologically active compounds, including a number of important agrochemicals. semanticscholar.org The specific substitution pattern of 2-Amino-5-bromo-3-methylpyridine makes it a valuable intermediate in the synthesis of modern crop protection agents. chemimpex.cominnospk.com
Utility in the Synthesis of Crop Protection Agents
2-Amino-5-bromo-3-methylpyridine serves as a key building block for the creation of more complex molecules with desired biological activities. chemimpex.com The amine and bromine functionalities allow for a variety of coupling reactions, enabling chemists to attach other molecular fragments and build up the final active ingredient. This modular approach to synthesis is crucial in the discovery and development of new crop protection agents, as it allows for the systematic modification of a lead structure to optimize its efficacy and safety profile. The compound is mentioned as being used in the formulation of herbicides and fungicides to enhance crop protection. chemimpex.cominnospk.com
Contribution to Novel Pesticide and Herbicide Formulations
The development of new pesticides and herbicides is an ongoing process, driven by the need to manage resistance in pest populations and to meet evolving regulatory standards. jst.go.jpnih.gov Intermediates like 2-Amino-5-bromo-3-methylpyridine are instrumental in this process. For instance, picolinic acid derivatives are a known class of herbicides, and the structural motifs present in 2-Amino-5-bromo-3-methylpyridine could be utilized in the synthesis of new analogues. mdpi.com Research in this area focuses on creating novel molecules with new modes of action to provide effective solutions for farmers. jst.go.jp The versatility of this compound allows for its incorporation into a variety of molecular frameworks, potentially leading to the discovery of new active ingredients for pesticide and herbicide formulations. innospk.com
| Agrochemical Class | Role of 2-Amino-5-bromo-3-methylpyridine | Examples of Target Pests/Weeds |
| Fungicides | Synthetic intermediate | Fungal pathogens in various crops |
| Herbicides | Building block for active ingredients | Broadleaf and grass weeds |
| Insecticides | Potential precursor for insecticidally active molecules | Various insect pests |
Future Research Trajectories and Translational Perspectives
Emerging Synthetic Methodologies and Process Intensification
The demand for efficient and sustainable chemical manufacturing has spurred the development of innovative synthetic methods. For 2-Amino-5-bromo-3-methylpyridine and its derivatives, future research is likely to focus on novel catalytic systems and process intensification.
Emerging trends in pyridine (B92270) synthesis include the use of new transition metal catalysts, photocatalysis, and electrocatalysis, which can offer milder reaction conditions and improved selectivity. numberanalytics.com The development of advanced catalysts, such as novel palladium catalysts, is expanding the scope of cross-coupling reactions for creating substituted pyridines. numberanalytics.com Furthermore, flow chemistry is a promising approach for the synthesis of pyridines, offering better process control, enhanced safety, and scalability. innospk.comnumberanalytics.com Innovations in continuous flow chemistry are being explored to optimize the synthesis of compounds like 2-Amino-5-bromo-3-methylpyridine, aiming to improve yields and reduce costs. innospk.com
Process intensification, which aims to develop smaller, more efficient, and sustainable chemical processes, is another key area of future research. youtube.commiamioh.edu For the synthesis of pyridine derivatives, this could involve the use of microreactors and other advanced reactor designs to improve heat and mass transfer, leading to higher yields and purities. youtube.com
Integration of Advanced Analytical Techniques in Research
A deeper understanding of the properties and reactivity of 2-Amino-5-bromo-3-methylpyridine and its derivatives will be crucial for its future applications. Advanced analytical techniques are indispensable for this purpose.
High-resolution spectroscopic and spectrometric methods will continue to be vital for the structural elucidation and purity assessment of newly synthesized compounds. Techniques like vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy, combined with theoretical calculations, can provide detailed insights into the electronic and structural properties of substituted pyridines, including the effects of substituents on molecular orbitals and ionization energies. rsc.org Such detailed characterization is essential for understanding reaction mechanisms and for the rational design of new molecules with specific properties.
Rational Design and Targeted Development of Bioactive Molecules
The core of future research on 2-Amino-5-bromo-3-methylpyridine lies in its application as a scaffold for the synthesis of bioactive molecules. innospk.commdpi.com Rational drug design, aided by computational methods, will play a pivotal role in the targeted development of new therapeutic agents. mdpi.com
The pyridine ring is a common motif in many biologically active compounds, including numerous FDA-approved drugs. nih.govacs.org By utilizing 2-Amino-5-bromo-3-methylpyridine as a starting material, medicinal chemists can create libraries of novel compounds for screening against various biological targets. innospk.com For instance, it serves as a precursor in the synthesis of potential treatments for cancer and inflammatory diseases. innospk.com The bromine atom, in particular, is a valuable handle for introducing further molecular diversity through cross-coupling reactions. nih.gov
Computational tools like molecular docking and molecular dynamics simulations are increasingly used to predict the binding of small molecules to biological targets, guiding the design of more potent and selective drug candidates. mdpi.comresearchgate.net This approach, combined with a deep understanding of structure-activity relationships, will accelerate the discovery of new drugs derived from 2-Amino-5-bromo-3-methylpyridine.
Diversification into Novel Material Science Applications
Beyond its established role in life sciences, 2-Amino-5-bromo-3-methylpyridine and its derivatives hold potential for applications in material science. The electronic properties of the pyridine ring, which can be tuned by substitution, make these compounds interesting candidates for the development of new functional materials. rsc.org
Pyridine-containing polymers and coordination complexes are known to exhibit interesting optical, electronic, and magnetic properties. Future research could explore the incorporation of 2-Amino-5-bromo-3-methylpyridine into such materials. For example, adducts of substituted pyridines with metal complexes have been shown to form coordination polymers with distinct structural and electronic characteristics. mdpi.com The specific substituents on the pyridine ring can influence the resulting structure and properties, opening avenues for the design of materials with tailored functionalities.
Advancements in Sustainable and Environmentally Benign Chemical Processes
The principles of green chemistry are increasingly guiding synthetic strategies in both academia and industry. Future research on the synthesis and application of 2-Amino-5-bromo-3-methylpyridine will undoubtedly be influenced by the drive for more sustainable practices.
This includes the development of synthetic routes that utilize renewable starting materials, employ less hazardous reagents and solvents, and minimize waste generation. numberanalytics.com The exploration of catalytic methods, as mentioned earlier, is a key aspect of this trend. numberanalytics.com For instance, moving away from stoichiometric reagents to catalytic systems can significantly reduce the environmental impact of chemical processes.
| Compound Name | CAS Number | Molecular Formula | Use/Application |
| 2-Amino-5-bromo-3-methylpyridine | 3430-21-5 | C6H7BrN2 | Organic synthesis intermediate for pharmaceuticals and agrochemicals. innospk.com |
| 2-Amino-5-picoline | 1603-41-4 | C6H8N2 | Reactant in the synthesis of 2-Amino-3-bromo-5-methylpyridine. |
| Bromine | 7726-95-6 | Br2 | Reactant in bromination reactions. |
| 2,5-dibromo-3-methylpyridine | 38749-97-0 | C6H5Br2N | Important intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. google.com |
| 2-amino-3-methyl-5-bromopyridine | 3430-21-5 | C6H7BrN2 | Intermediate in the synthesis of 2,5-dibromo-3-methylpyridine. google.com |
| 2-bromo-5-methylpyridin-3-amine | 17282-00-7 | C6H7BrN2 | A substituted pyridine derivative. chemicalbook.com |
| 2-Amino-5-bromo-3-iodopyridine | 184056-59-5 | C5H4BrIN2 | Important pharmaceutical intermediate, especially for tyrosine kinase inhibitors. ijssst.info |
| 2-aminopyridine (B139424) | 504-29-0 | C5H6N2 | Starting material for the synthesis of 2-amino-5-bromo-3-iodopyridine. ijssst.info |
| 5-Bromo-6-methylpyridin-3-ylamine | 1211535-61-7 | C6H7BrN2 | A substituted pyridine derivative. chemicalbook.com |
Q & A
Q. Basic
- NMR : Analyze and spectra for diagnostic signals (e.g., NH at δ 5.8–6.2 ppm, aromatic protons at δ 7.2–8.1 ppm) .
- Mass Spectrometry : Confirm molecular ion [M+H] at m/z 187.04 .
- DFT Calculations : Use B3LYP/6-311+G(d,p) to optimize geometry and compare vibrational frequencies (IR) with experimental data .
How can contradictory spectroscopic data for derivatives of 2-Amino-5-bromo-3-methylpyridine be resolved?
Advanced
Contradictions (e.g., unexpected NMR splitting or IR band shifts) may arise from tautomerism or crystallographic packing effects. Mitigation strategies:
- Perform X-ray crystallography to confirm solid-state structure .
- Use solvent-dependent NMR studies to assess tautomeric equilibria.
- Cross-validate with DFT-predicted chemical shifts (GIAO method) and electrostatic potential maps .
What methodologies optimize Suzuki-Miyaura cross-coupling reactions using 2-Amino-5-bromo-3-methylpyridine?
Q. Advanced
- Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand-to-metal ratios of 2:1 to prevent Pd black formation .
- Solvent : Use anhydrous DMF or THF to enhance boronic acid solubility.
- Temperature : Maintain 80–100°C under inert atmosphere (N/Ar).
- Workup : Purify via silica gel chromatography (hexane:EtOAc gradient) to isolate biaryl products .
What safety protocols are critical when handling 2-Amino-5-bromo-3-methylpyridine?
Q. Basic
- PPE : N95 respirator, nitrile gloves, and safety goggles due to respiratory and skin irritation risks (H315, H319) .
- Ventilation : Use fume hoods for powder handling to avoid inhalation (STOT SE 3 hazard) .
- Storage : Keep in airtight containers at ambient temperature, away from oxidizers .
How can 2-Amino-5-bromo-3-methylpyridine be utilized in heterocyclic ring construction?
Advanced
The bromine and amino groups enable diverse transformations:
- Imidazo[1,2-a]pyridines : Microwave-assisted cyclization with α-haloketones (150°C, 20 min, 70–85% yield) .
- Pyridine Oxides : React with m-CPBA (meta-chloroperbenzoic acid) at 0°C to form 1-oxide intermediates for Zincke reactions .
- Ring Contraction : Treat with NaN in acetic acid to generate azido intermediates for Huisgen cycloaddition .
How do computational studies enhance the understanding of 2-Amino-5-bromo-3-methylpyridine’s electronic properties?
Q. Advanced
- DFT Analysis : Calculate HOMO-LUMO gaps (B3LYP/def2-TZVP) to predict reactivity in electrophilic substitutions.
- NBO Analysis : Identify hyperconjugative interactions (e.g., NH → ring π-system) that stabilize the structure .
- TD-DFT : Simulate UV-Vis spectra to correlate with experimental λ values for derivatives .
What strategies address low yields in bromination steps during synthesis?
Q. Advanced
- Regioselectivity Control : Use Lewis acids (e.g., FeCl) to direct bromination to the 5-position .
- Quenching : Rapidly cool the reaction post-completion to prevent over-bromination.
- Purification : Employ recrystallization (ethanol/water) or flash chromatography (silica gel, CHCl:MeOH) .
How is 2-Amino-5-bromo-3-methylpyridine applied in asymmetric catalysis?
Advanced
The amino group serves as a ligand precursor for chiral catalysts:
- Boramidine Synthesis : React with boronic acids to form axially chiral ligands for enantioselective Suzuki couplings .
- Metal Coordination : Complex with Cu(I) or Pd(II) to catalyze asymmetric allylic alkylation (70–90% ee) .
What analytical techniques validate purity for publication-grade samples?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
